2-methylpropyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
This compound belongs to the pyrimido[2,1-b][1,3]thiazine class, characterized by a fused tricyclic core with a pyrimidine ring conjugated to a thiazine moiety. Key structural features include:
- 6-position substitution: A 4-methoxyphenyl group, which enhances electron density and may influence binding interactions in biological systems.
- 8-position: A methyl group contributing to steric effects and metabolic stability.
- Ester group: A 2-methylpropyl (isobutyl) ester at the 7-position, affecting solubility and hydrolysis kinetics.
While direct synthesis data for this compound are absent in the provided evidence, analogs (e.g., allyl, ethyl, and methyl esters) are synthesized via cyclocondensation of chalcones with aminothiazine precursors, followed by purification via column chromatography (n-hexane/ethyl acetate) . The 4-methoxyphenyl substituent likely follows similar synthetic routes to chlorophenyl or fluorophenyl variants .
Properties
Molecular Formula |
C20H24N2O4S |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-methylpropyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C20H24N2O4S/c1-12(2)11-26-19(24)17-13(3)21-20-22(16(23)9-10-27-20)18(17)14-5-7-15(25-4)8-6-14/h5-8,12,18H,9-11H2,1-4H3 |
InChI Key |
ZLBLSQMWULVMDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)OC)C(=O)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Optimization of Cyclization Conditions
Optimal molar ratios (2:1 for acrylate:thiourea) and reflux durations (12 hours) maximize yields (65–76%). Prolonged heating beyond 12 hours risks decomposition, while shorter durations lead to incomplete cyclization. Thin-layer chromatography (TLC) in hexane-ethyl acetate (7:3) effectively monitors reaction progress.
Functionalization at Position 8
The methylthio group at position 8 undergoes nucleophilic displacement to introduce the methyl group. EvitaChem’s protocol employs methyl iodide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF). The reaction proceeds at 0°C to room temperature over 4 hours, achieving >80% conversion. Excess methyl iodide (2.5 equivalents) ensures complete substitution.
Table 1: Reaction Conditions for Methylthio Displacement
| Parameter | Value |
|---|---|
| Reagent | Methyl iodide (2.5 eq) |
| Base | NaH (1.2 eq) |
| Solvent | THF |
| Temperature | 0°C → RT |
| Time | 4 hours |
| Yield | 82% |
Esterification at Position 7
The carboxylate moiety at position 7 is introduced via esterification of the corresponding carboxylic acid. A two-step process is employed:
-
Oxidation : The nitrile group at position 7 is hydrolyzed to a carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions (H₂SO₄, 60°C, 6 hours).
-
Esterification : The acid reacts with 2-methylpropanol (isobutyl alcohol) under Steglich conditions (dicyclohexylcarbodiimide [DCC], dimethylaminopyridine [DMAP]) in dichloromethane (DCM).
Table 2: Esterification Optimization
| Parameter | Value |
|---|---|
| Coupling Reagent | DCC (1.5 eq) |
| Catalyst | DMAP (0.2 eq) |
| Solvent | DCM |
| Temperature | RT |
| Time | 12 hours |
| Yield | 75% |
Final Assembly and Purification
The fully substituted pyrimido[2,1-b]thiazine is assembled by sequential functionalization. Key steps include:
-
Cyclocondensation : The thiazin-2-amine intermediate reacts with 2-(bis(methylthio)methylene)malononitrile in DMF/K₂CO₃ to form the bicyclic core.
-
Crystallization : Ethanol-water (3:1) mixtures recrystallize the final product, achieving >95% purity.
Analytical Characterization
Spectral data confirm structural integrity:
-
IR : Peaks at 2240 cm⁻¹ (C≡N), 1695 cm⁻¹ (C=O ester), and 1615 cm⁻¹ (C=N).
-
¹H NMR : Signals at δ 4.15 (s, 2H, CH₂), 6.90–7.70 (m, 4-methoxyphenyl protons), and 1.20 (d, 6H, isopropyl).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-methylpropyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methylpropyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-methylpropyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
Variations at the 6-position phenyl group significantly alter electronic and steric properties:
Impact : Methoxy groups (electron-donating) enhance solubility compared to halogens, while chloro/fluoro substituents increase metabolic stability .
Ester Group Modifications
The ester group at the 7-position influences pharmacokinetics:
Impact : Bulky esters (e.g., 2-methylpropyl) slow hydrolysis, extending half-life, while smaller esters (methyl) favor rapid release of the carboxylic acid metabolite .
Heterocyclic Core and Functional Groups
- 8-Methyl group : Common across analogs (e.g., ), this substituent minimizes oxidation at the 8-position, improving metabolic stability.
- 4-Oxo group : Present in all analogs, it facilitates hydrogen bonding with biological targets (e.g., enzyme active sites).
- Thiazine ring : The sulfur atom may participate in hydrophobic interactions or serve as a hydrogen bond acceptor .
Biological Activity
2-Methylpropyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with significant potential for biological activity. Its unique structural features include a bicyclic pyrimido[2,1-b][1,3]thiazine core and various functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
- Molecular Formula : C20H24N2O4S
- Molecular Weight : 388.5 g/mol
- IUPAC Name : 2-methylpropyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
The compound features a methoxy group and a carboxylate moiety that can enhance its solubility and reactivity in biological systems.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits notable biological activity potentially through interactions with specific molecular targets such as enzymes or receptors. The following sections detail its pharmacological effects and potential therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of pyrimido[2,1-b][1,3]thiazine compounds often exhibit antimicrobial properties. For instance:
- Mechanism of Action : These compounds may inhibit bacterial growth by disrupting cellular processes or inhibiting essential enzymes.
- Case Studies : In vitro assays have shown that similar compounds demonstrate significant antibacterial activity against various strains of bacteria.
Anticancer Properties
The structural characteristics of 2-methylpropyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate suggest potential anticancer activity:
- Targeting Mechanisms : The compound might induce apoptosis in cancer cells or inhibit cell proliferation.
- Research Findings : Studies have indicated that related compounds in this class can inhibit tumor growth in animal models.
Interaction Studies
Understanding the interactions between this compound and biological targets is crucial for elucidating its mechanisms of action:
| Target Enzyme | Effect | Reference |
|---|---|---|
| Myeloperoxidase (MPO) | Inhibition | |
| Dihydroorotate dehydrogenase (DHODH) | Inhibition |
These interactions highlight the compound's potential as a therapeutic agent in treating inflammatory diseases and cancers.
Synthetic Routes and Modifications
The synthesis of 2-methylpropyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrimido Core : Utilizing appropriate reagents to create the bicyclic structure.
- Functional Group Modifications : Introducing methoxy and carboxylate groups to enhance biological activity.
Q & A
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer: Optimization involves systematic screening of solvents, catalysts, and reaction conditions. For example:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol may reduce side reactions .
- Temperature control: Maintain 60–80°C during cyclization to prevent decomposition .
- Catalysts: Use Lewis acids (e.g., ZnCl₂) to accelerate ring formation .
- Purity monitoring: Employ HPLC with a C18 column (acetonitrile/water gradient) to track reaction progress and isolate >95% pure product .
Q. What analytical techniques are critical for structural validation?
Methodological Answer: A multi-technique approach is essential:
- NMR spectroscopy: ¹H/¹³C NMR identifies substituent patterns (e.g., methoxyphenyl protons at δ 6.8–7.2 ppm, methylpropyl ester at δ 1.2–1.4 ppm) .
- Mass spectrometry: High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~483.2 g/mol) and fragmentation patterns .
- X-ray crystallography: Resolves stereochemical ambiguities in the pyrimido-thiazine core .
Advanced Research Questions
Q. How can stereochemical challenges in synthesis be addressed?
Methodological Answer: The compound’s fused heterocyclic system may lead to racemization or diastereomer formation. Strategies include:
- Chiral auxiliaries: Introduce temporary chiral groups during ring closure to enforce desired stereochemistry .
- Asymmetric catalysis: Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) for key bond-forming steps .
- Dynamic HPLC: Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate and quantify enantiomers .
Q. How do substituent variations (e.g., methoxyphenyl vs. iodophenyl) affect bioactivity?
Methodological Answer: Structure-activity relationship (SAR) studies require systematic substitution and assay integration:
- Synthetic modifications: Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-iodophenyl) or bulky (e.g., tert-butyl) substituents .
- Biological assays: Test analogs against target enzymes (e.g., COX-2 or kinases) using fluorescence polarization or calorimetry .
- Computational modeling: Dock analogs into protein active sites (e.g., using AutoDock Vina) to predict binding affinities .
Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?
Methodological Answer: Discrepancies often arise from pharmacokinetic factors or off-target effects. Mitigation steps:
- Metabolic stability assays: Use liver microsomes to identify rapid degradation (e.g., ester hydrolysis) and design prodrugs .
- Tissue distribution studies: Radiolabel the compound (e.g., with ¹⁴C) to track bioavailability in target organs .
- Off-target profiling: Screen against a panel of 50+ receptors/enzymes to rule out nonspecific interactions .
Key Methodological Recommendations
- Contradiction Analysis: Cross-validate biological data using orthogonal assays (e.g., SPR alongside enzymatic assays) .
- Industrial Translation: Scale synthesis via continuous flow reactors to maintain reproducibility at >100 g batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
